molecular formula C9H9N3S B1482706 6-(Thiophen-2-ylmethyl)pyrimidin-4-amine CAS No. 2091360-11-9

6-(Thiophen-2-ylmethyl)pyrimidin-4-amine

Cat. No.: B1482706
CAS No.: 2091360-11-9
M. Wt: 191.26 g/mol
InChI Key: SHZUTZIRWRRXDS-UHFFFAOYSA-N
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Description

Structural Classification Within Pyrimidine-Thiophene Hybrid Systems

The structural classification of this compound within pyrimidine-thiophene hybrid systems reveals important relationships between molecular architecture and chemical behavior. As a member of the pyrimidine derivatives class, this compound exhibits the characteristic six-membered aromatic ring with nitrogen atoms at positions 1 and 3, following the established nomenclature for diazine compounds. The thiophene component contributes a five-membered sulfur-containing aromatic ring that is structurally analogous to furan and pyrrole but with distinct electronic properties due to the presence of sulfur rather than oxygen or nitrogen. The methylene bridge connecting these two ring systems creates a flexible linker that allows for conformational adjustments while maintaining the overall structural integrity of the molecule.

The systematic classification of this compound type has been enhanced by the development of comprehensive nomenclature systems that account for the various substitution patterns possible within pyrimidine-thiophene hybrids. The International Union of Pure and Applied Chemistry naming convention identifies this compound through a systematic approach that specifies the position of each substituent relative to the pyrimidine core. This nomenclature system facilitates communication among researchers and enables precise identification of structural analogs and derivatives. The compound's classification is further refined by considering the nature of the linking group between the heterocyclic systems, with the methylene bridge representing one of several possible connection modes that include direct ring fusion, ether linkages, and various other bridging groups.

Within the broader context of heterocyclic compound classification, this compound belongs to the category of compounds that exhibit both electron-rich and electron-poor characteristics within a single molecule. The thiophene ring system contributes electron density through its sulfur atom, while the pyrimidine ring, particularly when substituted with electron-withdrawing groups, tends to be electron-deficient. This electronic complementarity creates opportunities for intramolecular interactions and influences the compound's reactivity patterns, stability, and biological activity. The amino group at the 4-position adds another dimension to the electronic structure, providing both hydrogen bond donor capability and additional electron density to the pyrimidine system.

Structural Feature Classification Chemical Significance Reference
Pyrimidine Core Six-membered diazine Electron-deficient aromatic system
Thiophene Ring Five-membered sulfur heterocycle Electron-rich aromatic system
Amino Substituent Primary amine at position 4 Hydrogen bond donor/nucleophile
Methylene Bridge Single carbon linker Conformational flexibility
Molecular Formula C₉H₉N₃S Hybrid heterocyclic structure

Historical Development of Bicyclic Aminopyrimidine Derivatives

The historical development of bicyclic aminopyrimidine derivatives, including compounds related to this compound, reflects a progressive evolution in synthetic methodology and understanding of structure-activity relationships. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, establishing the foundation for modern pyrimidine chemistry. This early work was followed by the first preparation of the parent pyrimidine compound by Gabriel and Colman in 1900, achieved through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. These pioneering efforts established the fundamental synthetic pathways that would later be adapted and refined for the preparation of more complex aminopyrimidine derivatives.

The development of bicyclic pyrimidine systems gained momentum in the latter half of the twentieth century as researchers recognized the potential of these structures as adenosine triphosphate analogs and inhibitors of purine-dependent proteins. A significant milestone in this field was the development of highly efficient solid-phase synthesis methods for bicyclic pyrimidine derivatives, which enabled the preparation of large libraries of structurally diverse compounds for biological screening. The synthesis of key intermediates, particularly 4,6-disubstituted-5-amino-pyrimidines, involved innovative reduction methodologies using compounds such as 1,1'-dioctyl-viologen in triphasic reaction systems. These mild reduction conditions proved crucial for maintaining the integrity of acid-labile solid supports and accommodating a wide range of combinatorial substituents.

The evolution of aminopyrimidine derivative synthesis has been characterized by the continuous development of new methodologies that address the challenges associated with constructing complex bicyclic systems. Traditional approaches often required drastic reaction conditions, long reaction times, and complex synthetic pathways, leading researchers to seek more efficient alternatives. The introduction of microwave-assisted synthesis and ultrasonic irradiation has revolutionized the field by enabling rapid construction of chromenopyrimidine and related bicyclic systems under mild conditions. These technological advances have made it possible to explore previously inaccessible structural variations and to develop compounds with enhanced biological activities.

The historical trajectory of bicyclic aminopyrimidine development has been closely intertwined with advances in medicinal chemistry and drug discovery, particularly in the areas of antiviral and anticancer research. The recognition that thiophene-pyrimidine hybrid systems could serve as potent inhibitors of human immunodeficiency virus reverse transcriptase led to intensive research efforts focused on optimizing these structures for improved drug resistance profiles and pharmacokinetic properties. This work has resulted in the development of compounds with single-figure nanomolar inhibitory activity against wild-type virus strains and significant activity against drug-resistant variants, demonstrating the continued relevance of bicyclic aminopyrimidine derivatives in contemporary drug discovery efforts.

Time Period Key Development Significance Reference
1884 Pinner's amidine condensation method Foundation of pyrimidine synthesis
1900 Gabriel-Colman pyrimidine preparation First parent compound synthesis
Late 20th Century Solid-phase synthesis development Large library preparation capability
2000s-2010s Microwave/ultrasonic methods Mild, efficient synthetic conditions
2010s-Present Thiophene-pyrimidine antiviral agents Nanomolar potency achievements

Properties

IUPAC Name

6-(thiophen-2-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-9-5-7(11-6-12-9)4-8-2-1-3-13-8/h1-3,5-6H,4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZUTZIRWRRXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Halogenated Pyrimidines

A common approach to synthesize 6-(Thiophen-2-ylmethyl)pyrimidin-4-amine involves the reaction of a halogenated pyrimidine intermediate, such as 2,4-dichloropyrimidine, with thiophen-2-ylmethanamine. The nucleophilic amine displaces the chlorine atom at the 4-position, leading to the formation of the desired amino-substituted pyrimidine.

  • Reaction Conditions: The reaction can be carried out under conventional heating for prolonged periods (up to 120 hours) or under microwave irradiation for significantly reduced reaction times (~25 minutes).
  • Yields: Yields vary depending on conditions and substrates, ranging from moderate (22%) to high (80%). Microwave-assisted methods have shown comparable or superior yields compared to traditional heating.
  • Example: Treatment of 2,4-dichloropyrimidine derivatives with thiophen-2-ylmethanamine under microwave conditions yielded N-(thiophen-2-ylmethyl)pyrimidin-4-amines efficiently.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the nucleophilic substitution reactions, reducing reaction times drastically while maintaining or improving yields.

  • Advantages: Shortened reaction times (from days to minutes), comparable or improved yields, and potential energy savings.
  • Procedure: The halogenated pyrimidine and thiophen-2-ylmethanamine are mixed and subjected to microwave heating at elevated temperatures (e.g., 150 °C) for short durations (10–30 minutes).
  • Outcomes: Some compounds prepared by microwave methods matched or exceeded yields obtained by conventional methods.

Palladium-Catalyzed Cross-Coupling Reactions

Although more commonly used for biaryl or aryl-heteroaryl couplings, palladium-catalyzed Suzuki or Buchwald-Hartwig amination reactions have been adapted in related pyrimidine chemistry, particularly when complex substituents are involved.

  • Typical Procedure: A halogenated pyrimidine intermediate reacts with an amine (e.g., thiophen-2-ylmethanamine) in the presence of palladium catalysts (e.g., Pd(PPh3)4, Pd2(dba)3) and ligands under microwave or sealed tube heating.
  • Conditions: Reactions are often performed in solvents like acetonitrile or dichloromethane, with bases such as sodium tert-butoxide or sodium carbonate, at temperatures ranging from 100 °C to 150 °C.
  • Yields and Purification: Products are isolated by extraction and purified by silica gel chromatography, with yields depending on substrate and catalyst system.

Reductive Amination Approach

Another synthetic route involves reductive amination between a pyrimidinyl aldehyde and thiophen-2-ylmethanamine.

  • Process: The aldehyde intermediate is reacted with thiophen-2-ylmethanamine in the presence of a reducing agent (e.g., sodium cyanoborohydride).
  • Workup: The reaction mixture is neutralized, extracted with organic solvents like ethyl acetate, washed, dried, and concentrated to isolate the product.
  • Advantages: This method allows for selective introduction of the thiophen-2-ylmethyl group at the amino position.
  • Limitations: Requires careful control of reaction conditions and purification steps to avoid side products.

Data Table Summarizing Preparation Methods

Method Starting Materials Conditions Reaction Time Yield Range (%) Notes
Nucleophilic substitution 2,4-Dichloropyrimidine + Thiophen-2-ylmethanamine Conventional heating (e.g., 120 h) Up to 120 hours 22 – 80 Longer reaction time, moderate to high yield
Microwave-assisted substitution Same as above Microwave irradiation (~150 °C) ~25 minutes 22 – 80 Short reaction time, comparable or better yield
Pd-catalyzed cross-coupling Halogenated pyrimidine + amine + Pd catalyst Microwave or sealed tube heating 10 min – 24 h Moderate to high Requires catalyst, careful purification
Reductive amination Pyrimidinyl aldehyde + amine + reducing agent Room temperature to mild heating Hours to overnight Moderate Selective, requires reductant and workup

Detailed Research Findings

  • Microwave Method Efficiency: In a study synthesizing N-(thiophen-2-ylmethyl)pyrimidin-4-amines, microwave irradiation reduced reaction time from 120 hours to 25 minutes while maintaining or improving yields for several derivatives.
  • Catalyst Selection: For palladium-catalyzed amination, switching from Pd(PPh3)4 to silica-bound DPP-palladium catalysts helped reduce palladium contamination without compromising yield.
  • Purification Techniques: Organic layers after reaction are typically washed with brine, dried over sodium sulfate, filtered, and concentrated. Final products are purified by silica gel chromatography using solvent mixtures such as hexanes and ethyl acetate.
  • Reaction Optimization: The choice of solvent, base, and temperature critically influences yield and purity. For example, sodium tert-butoxide as base and acetonitrile as solvent under microwave heating at 150 °C gave good results.
  • Reductive Amination Specifics: The reductive amination process requires neutralization of acidic phases and careful extraction to isolate the amine product. Magnesium sulfate is commonly used as a drying agent before solvent evaporation.

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Activity

Research has demonstrated that pyrimidine derivatives, including 6-(thiophen-2-ylmethyl)pyrimidin-4-amine, exhibit anticancer properties. A study involving molecular modeling indicated that related compounds can inhibit tumor growth, specifically against Ehrlich ascites carcinoma cells . The structural features of this compound allow it to interact with various biological targets, making it a promising candidate for further investigation in cancer therapy.

Anti-inflammatory Properties

The compound has been identified as a potential lead for developing anti-inflammatory drugs. Its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response, positions it as a candidate for treating inflammatory diseases. The presence of the thiophenylmethyl moiety may enhance its binding affinity to these enzymes.

Biochemical Research

This compound is also utilized in biochemical research to study enzyme inhibition mechanisms. Its unique structure allows researchers to explore interactions with various receptors and enzymes involved in disease processes, providing insights into potential therapeutic targets.

In Vivo Studies

A notable case study involved the evaluation of pyrimidine derivatives similar to this compound in vivo for their anticancer effects. Results indicated significant tumor reduction in animal models treated with these compounds, suggesting their potential utility in clinical settings .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to identify the relationship between the chemical structure of pyrimidine derivatives and their biological activity. These studies reveal that modifications to the thiophene ring or substituents on the pyrimidine core can significantly alter potency against specific targets, such as COX enzymes involved in inflammation .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-(thiophen-2-yl)methylpyrimidin-4-amineMethyl group at position 2Anti-inflammatory
4-(Pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-onePyridine substitutionAntitumor
6-Methoxy-N-(thiophen-2-yl)methylpyrimidin-4-aminesMethoxy group presentCOX inhibitor

This table illustrates the versatility of pyrimidine derivatives and their varying biological activities based on structural modifications.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Pyrimidines with Thiophene Moieties

6-Methoxy-2-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine (Compound 17/55)
  • Structure : Differs by a methoxy group at position 6 and a 4-(methylsulfonyl)phenyl group at position 2.
  • Properties :
    • Melting Point: 139.0–141.0 °C .
    • Bioactivity: Exhibits COX-2 inhibitory activity (IC₅₀ = 0.215 µM) and selectivity over COX-1, making it a candidate for radiolabeling in PET imaging .
  • Comparison : The methoxy and methylsulfonyl groups enhance COX-2 binding affinity compared to the simpler thiophen-2-ylmethyl substitution in the parent compound.
4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine
  • Structure : Thiophen-2-yl at position 4 and trifluoromethyl at position 4.
  • Properties: CAS: 396-63-4; molecular formula C₉H₆F₃N₃S.

Pyrimidines with Varied Substituents

6-Ethoxy-2-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine (Compound 18)
  • Structure : Ethoxy group replaces methoxy in Compound 16.
  • Properties :
    • Melting Point: 169.2–170.4 °C .
    • Synthesis: Prepared via nucleophilic substitution with thiophen-2-ylmethanamine.
  • Comparison : The ethoxy group increases hydrophobicity slightly, which may influence pharmacokinetics compared to the methoxy analog.
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine
  • Structure: Features a fluorophenyl group and ethoxyanilino substitution.
  • Properties :
    • Crystal Structure: Exhibits intermolecular N–H⋯N and π-π stacking interactions, affecting solubility and crystallinity .
COX-2 Inhibitors
  • Key Compounds : 6-Methoxy and 6-ethoxy derivatives (Compounds 17/55 and 18) .
  • Activity :
    • Compound 55 (6-methoxy) shows higher COX-2 inhibition (IC₅₀ = 0.215 µM) than flurbiprofen (IC₅₀ = 0.89 µM).
    • Radiolabeled [¹¹C]55 is used for PET imaging due to favorable lipophilicity (logP = 2.1) .
Pesticidal Derivatives
  • Pyrimidin-4-amine Derivatives :
    • Example: 5-Chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) .
    • Activity: LC₅₀ = 3.57 mg/L against Mythimna separata, comparable to flufenerim (LC₅₀ = 3.14 mg/L) .

Physicochemical Properties

Compound Substituents Melting Point (°C) logP Bioactivity Reference
6-(Thiophen-2-ylmethyl)pyrimidin-4-amine Thiophen-2-ylmethyl, NH₂ Not reported ~2.0* Under investigation
Compound 17 (55) 6-OCH₃, 2-(4-SO₂Me-Ph) 139–141 2.1 COX-2 inhibition
Compound 18 6-OEt, 2-(4-SO₂Me-Ph) 169–170 2.3 COX-2 inhibition
4-(Thiophen-2-yl)-6-CF₃-pyrimidin-2-amine 4-Thiophen-2-yl, 6-CF₃ Not reported ~2.5* Drug discovery candidate

*Estimated based on structural analogs.

Biological Activity

6-(Thiophen-2-ylmethyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a thiophen-2-ylmethyl group, which contributes to its unique pharmacological properties. The specific substitution pattern is crucial for its interaction with biological targets.

The primary mechanism of action for this compound is its role as a reversible inhibitor of the urea transporter B (UT-B). This inhibition affects urea transport pathways, leading to a decrease in maximum urinary concentration of urea. The compound's pharmacokinetics show a short half-life (t 1/2 = 28 min) in in vitro rat hepatic microsomes stability tests, indicating rapid metabolism and potential challenges in therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In studies involving various bacterial and fungal strains, the compound demonstrated notable inhibition zones and low minimum inhibitory concentrations (MIC), suggesting its potential as an antibacterial and antifungal agent .

Anticancer Properties

The compound has been evaluated for its anticancer activity, particularly against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human leukemia and breast cancer cells, with IC50 values indicating effective cytotoxicity at sub-micromolar concentrations. These findings suggest that it may act by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

Similar compounds have been reported to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway. Such inhibition could position this compound as a potential therapeutic agent for inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µM)Mechanism of Action
AntibacterialE. coli, S. aureus< 10Inhibition of cell wall synthesis
AntifungalCandida albicans< 5Disruption of fungal cell membrane
AnticancerMCF-7, U9370.5 - 1.5Induction of apoptosis
Anti-inflammatoryCOX enzymes1 - 5Inhibition of prostaglandin synthesis

Applications in Medicinal Chemistry

This compound is being explored for various applications:

  • Pharmaceutical Development : It serves as a lead compound for developing new drugs targeting cancer and inflammatory diseases.
  • Biochemical Research : Its role as an enzyme inhibitor aids in understanding metabolic pathways and therapeutic targets.
  • Material Science : The compound's unique structure makes it useful in synthesizing other heterocyclic compounds .

Q & A

Q. What are the key considerations for designing a synthetic route for 6-(Thiophen-2-ylmethyl)pyrimidin-4-amine?

  • Methodological Answer : Synthetic route design should prioritize regioselectivity and steric effects due to the thiophene and pyrimidine moieties. Intermediate stability is critical; for example, thiophene-methylation steps may require protecting groups to avoid side reactions. Reaction conditions (e.g., solvent polarity, temperature) must balance yield and purity. Crystallographic studies of analogous pyrimidine derivatives highlight the importance of intramolecular hydrogen bonding in stabilizing intermediates . Pilot-scale synthesis should integrate column chromatography or recrystallization for purification, as demonstrated in similar pyrimidine systems .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substitution patterns, particularly distinguishing thiophene and pyrimidine protons. X-ray crystallography provides definitive structural validation, as seen in studies of N-(2-fluorophenyl)pyrimidine derivatives . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while infrared (IR) spectroscopy identifies functional groups like amine stretching vibrations. For purity assessment, High-Performance Liquid Chromatography (HPLC) paired with UV-Vis detection is recommended .

Q. How should researchers select solvents for reactions involving this compound?

  • Methodological Answer : Solvent selection depends on reaction type: polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in pyrimidine systems, while non-polar solvents (e.g., toluene) favor cycloaddition reactions. Solubility studies of similar compounds suggest methanol/water mixtures are effective for recrystallization . Computational solvent screening (e.g., COSMO-RS) can predict solvation effects, as demonstrated in reaction design workflows .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in thiophene-pyrimidine coupling. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation . Molecular dynamics simulations assess solvent effects on intermediate stability. For example, ICReDD’s integrated computational-experimental workflows have accelerated reaction discovery for heterocycles by 30–50% .

Q. How can contradictory data in the biological activity of pyrimidine derivatives be resolved?

  • Methodological Answer : Systematic variation of substituents (e.g., thiophene vs. phenyl groups) can isolate structure-activity relationships. Microbiological assays under standardized conditions (pH, temperature) reduce variability, as shown in studies of antifungal pyrimidines . Computational docking (e.g., AutoDock Vina) identifies binding site interactions, while metabolomics traces off-target effects. Contradictions in activity may arise from crystallographic polymorphism, necessitating rigorous polymorph screening .

Q. What role does substituent positioning play in the reactivity of this compound?

  • Methodological Answer : Substituent steric and electronic effects dictate reactivity. For instance, the thiophene-methyl group at C6 increases steric hindrance, reducing nucleophilic attack at adjacent positions. X-ray studies of N-(4-methoxyphenyl)pyrimidines show dihedral angles between substituents influence conjugation and stability . Hammett constants (σ) quantify electronic effects, guiding predictions of reaction rates in functionalization steps.

Data Analysis and Experimental Design

Q. How should researchers approach scaling up this compound synthesis without compromising yield?

  • Methodological Answer : Kinetic profiling (e.g., via in-situ FTIR) identifies rate-limiting steps for optimization. Membrane separation technologies (e.g., nanofiltration) improve purification efficiency at scale . Process simulation tools (Aspen Plus) model heat/mass transfer, while Design of Experiments (DoE) matrices optimize parameters like catalyst loading and stirring rates .

Q. What strategies mitigate byproduct formation in pyrimidine functionalization?

  • Methodological Answer : Byproducts often arise from over-alkylation or oxidation. Reductive amination under inert atmospheres minimizes oxidation, as shown in thiomorpholine-pyrimidine syntheses . Flow chemistry reduces residence time, suppressing side reactions. Computational impurity tracking (e.g., LC-MS coupled with cheminformatics) identifies byproduct structures for targeted mitigation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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